

Application Notes and Protocols: 3-(Isopropoxycarbonyl)phenylboronic acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 3-(Isopropoxycarbonyl)phenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of **3-(Isopropoxycarbonyl)phenylboronic acid** in medicinal chemistry, based on the established roles of structurally related phenylboronic acid derivatives. The provided protocols are generalized methodologies and may require optimization for specific experimental conditions.

Introduction

3-(Isopropoxycarbonyl)phenylboronic acid is a member of the versatile class of phenylboronic acids, which are widely utilized in medicinal chemistry and drug discovery.^{[1][2]} The boronic acid moiety can engage in reversible covalent interactions with diols, a property exploited for targeting glycoproteins on cell surfaces, such as sialic acids that are often overexpressed in cancer cells.^{[3][4]} This interaction is frequently pH-sensitive, allowing for targeted drug release in the acidic tumor microenvironment.^[4] Furthermore, the phenylboronic acid scaffold serves as a crucial building block in synthetic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.^[2]

Key Applications in Medicinal Chemistry

While specific biological data for **3-(Isopropoxycarbonyl)phenylboronic acid** is not extensively available in public literature, its structural features suggest potential applications in the following areas:

- **Anticancer Agent Development:** Phenylboronic acid derivatives have demonstrated antiproliferative activity against various cancer cell lines.[5] They can induce cell cycle arrest and apoptosis.[5] The isopropoxycarbonyl group at the meta-position may influence the compound's lipophilicity and cellular uptake, potentially modulating its anticancer efficacy.
- **Enzyme Inhibition:** Boronic acids are known inhibitors of various enzymes, particularly serine proteases.[6] The boron atom can interact with the catalytic serine residue in the enzyme's active site.[6] **3-(Isopropoxycarbonyl)phenylboronic acid** could be investigated as an inhibitor for enzymes implicated in disease, such as prostate-specific antigen (PSA).[7]
- **Drug Delivery Systems:** The ability of phenylboronic acids to bind to sialic acids on cancer cells makes them valuable for targeted drug delivery.[3][4] **3-(Isopropoxycarbonyl)phenylboronic acid** could be incorporated into nanoparticles or other drug delivery vehicles to enhance the targeted delivery of therapeutic agents to tumors. [3]
- **Synthetic Chemistry Building Block:** This compound is a valuable intermediate for the synthesis of more complex molecules through Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.

Quantitative Data for Representative Phenylboronic Acid Derivatives

The following tables summarize quantitative data for various substituted phenylboronic acid derivatives to provide a reference for the expected range of biological activity.

Table 1: Anticancer Activity of Representative Phenylboronic Acid Derivatives

Compound	Cancer Cell Line	IC50 (μM)	Reference
2-Fluoro-6-formylphenylboronic acid	A2780 (Ovarian)	2.5 ± 0.3	[5]
3-Nitrophenylboronic acid	DU-145 (Prostate)	Not specified, inhibits PSA	[7]
Phenylboronic acid nitrogen mustard (1)	MDA-MB-468 (TNBC)	Less than chlorambucil	[8]
Phenylboronic acid nitrogen mustard (2)	MDA-MB-468 (TNBC)	10x more cytotoxic than chlorambucil	[8]

TNBC: Triple-Negative Breast Cancer

Table 2: Enzyme Inhibition by Representative Phenylboronic Acid Derivatives

Compound	Enzyme	IC50 / Ki	Reference
3-Nitrophenylboronic acid	Prostate-Specific Antigen (PSA)	Inhibition observed	[7]
Photoswitchable inhibitor (t-P1)	Carbonic Anhydrase	IC50 = 293 nM	[9]
Photoswitchable inhibitor (c-P12)	PI3Kα	IC50 = 5.24 nM	[9]
Photoswitchable inhibitor (c-P8)	hAChE	IC50 = 4.06 nM	[9]
Photoswitchable inhibitor (c-P10)	DHFR	IC50 = 6 nM	[9]

hAChE: human Acetylcholinesterase; DHFR: Dihydrofolate reductase

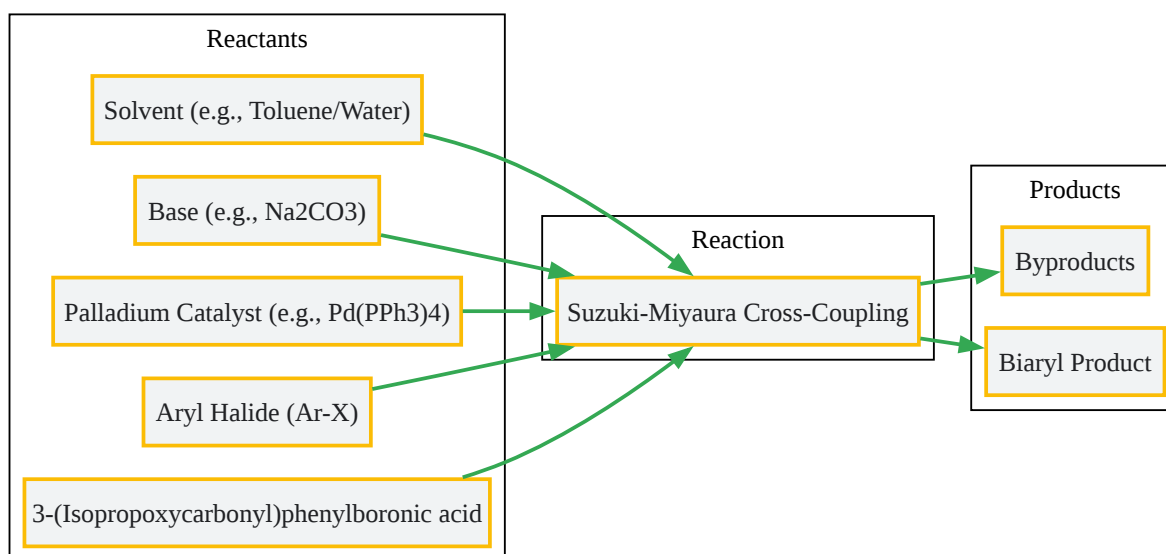
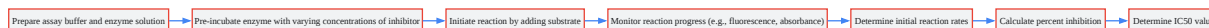
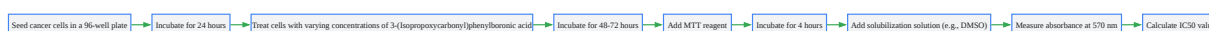
Experimental Protocols

The following are detailed, generalized protocols for key experiments relevant to the evaluation of **3-(Isopropoxycarbonyl)phenylboronic acid**.

Anticancer Activity Assessment (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cells.

Workflow for MTT Assay



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- To cite this document: BenchChem. [Application Notes and Protocols: 3-(Isopropoxycarbonyl)phenylboronic acid in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301965#3-isopropoxycarbonyl-phenylboronic-acid-in-medicinal-chemistry]

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